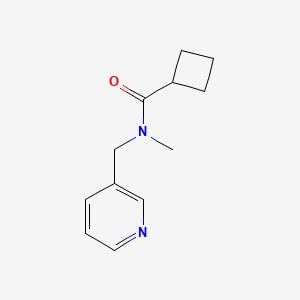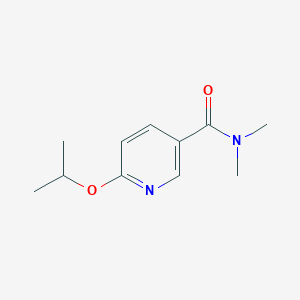
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide, also known as DPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide has been studied for its potential applications in the field of medicine. It has shown promise in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent.
Mécanisme D'action
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting HDAC, N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in a number of different types of experiments, including cell culture experiments and animal models. However, one limitation of using N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide is that it can be toxic at high concentrations, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide. One area of interest is the development of N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide analogs that may be more effective at inhibiting HDAC. Additionally, further research is needed to determine the optimal dosage and administration of N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide for different types of experiments. Finally, more research is needed to determine the long-term effects of N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide on human health.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 2-propanol and dimethylamine. The resulting product is then purified using column chromatography. The yield of N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide from this synthesis method is typically around 70%.
Propriétés
IUPAC Name |
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)15-10-6-5-9(7-12-10)11(14)13(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARNQGJIFLZTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)

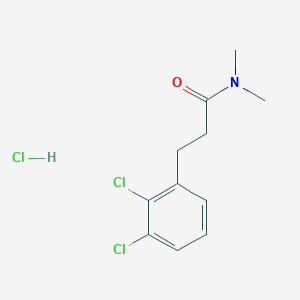
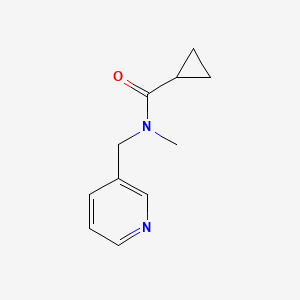
![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
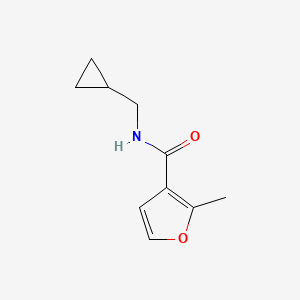
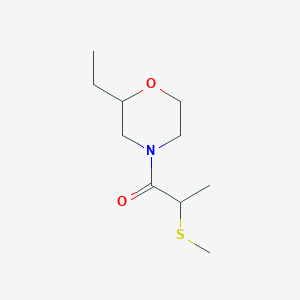
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
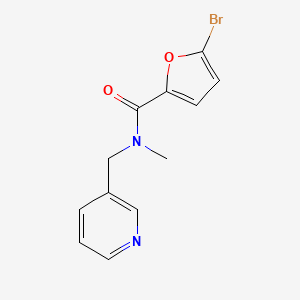
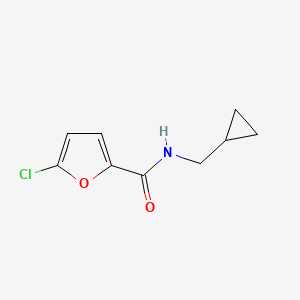
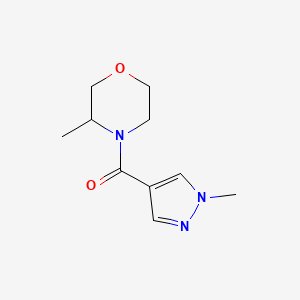
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)
